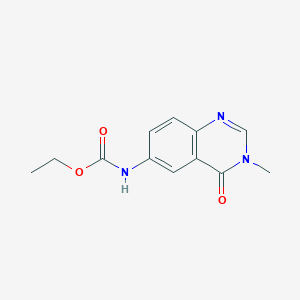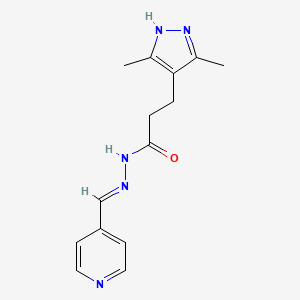![molecular formula C22H19N3O2S B5531489 N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide
説明
Synthesis Analysis
The synthesis of complex organic molecules like N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide often involves multi-step chemical reactions, starting from simpler precursors to gradually build up the desired molecular structure. Indole synthesis, as reviewed by Taber and Tirunahari (2011), lays the foundation for understanding the synthetic routes towards compounds containing the indole moiety, which is a core component of the target molecule (Taber & Tirunahari, 2011). This synthesis might leverage approaches such as the Fischer indole synthesis or the Reissert indole synthesis, depending on the specific requirements for functional group positioning and overall molecular architecture.
Molecular Structure Analysis
The molecular structure of N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide can be examined through spectroscopic methods (NMR, IR, MS) and X-ray crystallography to deduce the arrangement of atoms and the configuration of its various functional groups. The presence of the indole and benzenesulfonohydrazide moieties suggests a compound that could exhibit significant π-π interactions and hydrogen bonding potential, contributing to its stability and reactivity. The review on benzene-1,3,5-tricarboxamide by Cantekin, de Greef, and Palmans (2012) highlights the importance of understanding supramolecular self-assembly behavior, which could be relevant for compounds with similar structural features (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
The chemical reactivity of N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide is likely to be influenced by its functional groups. Knoevenagel condensation, as described by Tokala, Bora, and Shankaraiah (2022), could be relevant for understanding the molecule's formation or reactivity, given the potential for condensation reactions involving its methylene and sulfonohydrazide groups (Tokala, Bora, & Shankaraiah, 2022).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility in various solvents, and crystallinity, would be crucial for its practical application and handling. These properties are often determined experimentally through techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. The physical properties are intimately related to the molecular structure, where the presence of aromatic systems and potential for intermolecular hydrogen bonding play a significant role.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, can be inferred from the molecule's functional groups. The review on methylene- and alkylidenecyclopropane derivatives by Pellissier (2014) suggests that the presence of methylene groups adjacent to aromatic systems can significantly influence the molecule's reactivity, potentially making it a candidate for cycloaddition reactions or serving as a precursor in the synthesis of more complex structures (Pellissier, 2014).
科学的研究の応用
Metal Ion Detection
N'-[(1-Benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide derivatives have been utilized in the detection of metal ions. For example, napthalen-1-yl-methylene-benzenesulfonohydrazide (NMBSH) molecules, synthesized through an uncomplicated condensation procedure, have been employed for the detection of cerium (Ce2+) ions. This is achieved by modifying a glassy carbon electrode (GCE) with NMBSH, demonstrating good sensitivity and selectivity for Ce2+ in ecological samples such as industrial effluent and sea water (Asiri et al., 2018).
Antimicrobial and Anticancer Applications
Another significant application of these derivatives is in the field of antimicrobial and anticancer research. For instance, Azetidinone derivatives of pyridine containing hydrazides have been synthesized and evaluated for their antimicrobial properties. These derivatives undergo various chemical reactions and have been tested against different bacterial and fungal strains (Senwar et al., 2017). Moreover, indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings have been synthesized and screened for anticancer activity against human breast cancer cells, showing promising results in inhibiting cancer cell proliferation (Gaur et al., 2022).
Potential in Radio-Sensitizing and Antitumor Agents
These derivatives have also been studied for their potential as radio-sensitizing and antitumor agents. For instance, novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones have been synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines, showing significant activity and potential as lead compounds for further structural optimization as antitumor agents (Penthala et al., 2011).
Heavy Metal Detection
In addition to the aforementioned applications, these compounds have been used in the development of sensors for the detection of heavy metals. For example, (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) derivatives have been employed for the sensitive and selective detection of yttrium ion (Y3+) using a modified glassy carbon electrode, demonstrating good electrochemical performance and applicability in the selective determination of Y3+ in various samples (Hussain et al., 2017).
作用機序
While the specific mechanism of action for “N’-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide” is not available, similar compounds have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . Another study found that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
将来の方向性
The future research directions for “N’-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide” and similar compounds could include further exploration of their potential biological activities, such as their antiviral properties and their effects on cell apoptosis and tubulin polymerization . Additionally, more research could be done to fully understand their synthesis and chemical properties.
特性
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-28(27,20-11-5-2-6-12-20)24-23-15-19-17-25(16-18-9-3-1-4-10-18)22-14-8-7-13-21(19)22/h1-15,17,24H,16H2/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFHLNFSLBQEQI-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)
![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)



![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)
![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)
![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5531507.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)
![N-ethyl-3-isopropyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5531529.png)